Product packaging for 1-(5-Methyl-1H-indol-3-yl)ethanone(Cat. No.:CAS No. 1312226-08-6)

1-(5-Methyl-1H-indol-3-yl)ethanone

Cat. No.: B3097515
CAS No.: 1312226-08-6
M. Wt: 173.21 g/mol
InChI Key: HLLSLFIMBXEYCB-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in the realm of organic and medicinal chemistry. mdpi.comnih.govwisdomlib.org This structural unit is present in a vast array of natural products, including alkaloids and amino acids like tryptophan. nih.gov Its unique electronic properties and the ability to participate in various chemical interactions make it a versatile pharmacophore, a key structural component responsible for a drug's biological activity. nih.govwisdomlib.org

The significance of indole derivatives is underscored by their diverse pharmacological activities. mdpi.comnih.gov They have been successfully incorporated into drugs for treating a wide range of conditions, including cancer, infectious diseases, inflammation, and neurological disorders. mdpi.comnih.gov The adaptability of the indole ring allows for the synthesis of a multitude of derivatives with tailored biological functions, making it a continuous source of inspiration for drug discovery and development. ijpsr.com

Overview of 1-(5-Methyl-1H-indol-3-yl)ethanone as a Representative Indole Derivative

This compound is a specific derivative of indole that features an acetyl group at the 3-position and a methyl group at the 5-position of the indole ring. The presence of the acetyl group, a common functional group in organic chemistry, provides a reactive site for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.

The methyl group at the 5-position can influence the electronic and steric properties of the indole ring, which in turn can affect the reactivity and biological activity of its derivatives. The strategic placement of these functional groups makes this compound a subject of interest for chemists seeking to create novel compounds with specific properties.

Below is a table summarizing the key properties of this compound and related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound61640-20-8C11H11NO173.21
1-(1H-Indol-3-yl)ethanone703-80-0C10H9NO159.188
1-(1-Methyl-1H-indol-3-yl)ethanoneNot specified in search resultsC11H11NO173.21
1-(2,3-Dihydro-1H-indol-5-yl)ethanone16078-34-5C10H11NO161.204
1-(1H-Indol-1-yl)ethanone576-15-8C10H9NO159.19
1-(5-Methoxy-1H-indol-3-yl)ethanone51843-22-2Not specified in search resultsNot specified in search results
2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanamine3143-97-3C12H16N2O204.27

Scope and Research Objectives Pertaining to this compound

Research surrounding this compound is primarily driven by its potential as a precursor for the synthesis of novel compounds with valuable properties. Key research objectives include:

Development of Novel Synthetic Methodologies: Chemists are continually exploring more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. chemicalbook.comprepchem.com

Exploration of its Chemical Reactivity: Understanding the reactivity of the acetyl and methyl groups, as well as the indole ring itself, is crucial for designing new chemical transformations and creating diverse molecular architectures.

Synthesis of Biologically Active Molecules: A major focus is the use of this compound as a starting material for the synthesis of new drug candidates. Researchers are investigating its potential in developing agents with anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov

Investigation of its Spectroscopic and Physicochemical Properties: Detailed characterization of the compound's properties is essential for quality control, structural elucidation of its derivatives, and for computational modeling studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B3097515 1-(5-Methyl-1H-indol-3-yl)ethanone CAS No. 1312226-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-11-9(5-7)10(6-12-11)8(2)13/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLSLFIMBXEYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Transformations of 1 5 Methyl 1h Indol 3 Yl Ethanone

Advanced Synthetic Approaches to 1-(5-Methyl-1H-indol-3-yl)ethanone

The construction of the this compound scaffold can be achieved through several established and innovative synthetic routes.

Regioselective Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a primary method for the synthesis of 3-acylindoles, including this compound. researchgate.net This electrophilic aromatic substitution reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. researchgate.netnih.gov The regioselectivity of the acylation, favoring the C3 position of the indole (B1671886) ring, is a key challenge due to potential side reactions at the N1 position. researchgate.net

To address this, various catalysts and reaction conditions have been investigated. Lewis acids like aluminum chloride, zinc chloride, and tin tetrachloride are commonly employed. researchgate.net For instance, the acetylation of 1-(phenylsulfonyl)indoles with acetic anhydride or acetyl chloride in the presence of aluminum chloride yields 3-acyl-1-(phenylsulfonyl)indoles, which can then be deprotected to afford the desired 3-acylindoles. chemijournal.com Research has also explored the use of other catalytic systems, such as indium trichloride (B1173362) and triflate, to improve yields and regioselectivity. researchgate.net

The reaction of 5-methylindole (B121678) with an appropriate acylating agent under Friedel-Crafts conditions would be expected to yield this compound. The electron-donating methyl group at the C5 position generally facilitates the electrophilic substitution at the C3 position.

Table 1: Catalysts and Conditions for Friedel-Crafts Acylation of Indoles

CatalystAcylating AgentSolventNoteworthy Aspects
Aluminum chloride (AlCl₃)Acetyl chloride/Acetic anhydrideDichloroethaneConventional Lewis acid catalyst. nih.gov
Zinc chloride (ZnCl₂)Acetyl chloride/Acetic anhydrideNot specifiedAnother common Lewis acid for this transformation. researchgate.net
Yttrium triflate (Y(OTf)₃)Acid anhydridesIonic Liquid ([BMI]BF₄)Offers a green chemistry approach with catalyst reusability. mdpi.com
Zinc Oxide (ZnO)Acyl chloridesIonic Liquid ([BMIM][PF₆])Provides a facile and regioselective method. researchgate.net

This table summarizes various catalytic systems used in the Friedel-Crafts acylation of indoles, which is a key synthetic route to compounds like this compound.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. mdpi.com The process involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. mdpi.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a benthamdirect.combenthamdirect.com-sigmatropic rearrangement (the Claisen rearrangement) followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. mdpi.com

To synthesize this compound using this method, p-tolylhydrazine would be reacted with a suitable four-carbon keto-aldehyde or its equivalent. The key is the selection of the carbonyl component that will ultimately provide the 3-acetyl group. One potential precursor is 3-(2-(p-tolyl)hydrazono)butan-2-one, which upon heating in the presence of an acid catalyst like polyphosphoric acid (PPA), would be expected to cyclize to the target molecule. researchgate.net The choice of acid catalyst is crucial, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride and boron trifluoride. mdpi.com

Table 2: Key Steps in the Fischer Indole Synthesis

StepDescription
1. Hydrazone FormationReaction of a (substituted) phenylhydrazine with a ketone or aldehyde. mdpi.com
2. TautomerizationThe resulting phenylhydrazone tautomerizes to an enamine. mdpi.com
3. benthamdirect.combenthamdirect.com-Sigmatropic RearrangementA cyclic rearrangement occurs after protonation, forming a new C-C bond. mdpi.com
4. Cyclization & AromatizationThe intermediate imine cyclizes and eliminates ammonia to form the aromatic indole ring. mdpi.com

This table outlines the mechanistic stages of the Fischer indole synthesis, a fundamental method for producing indole derivatives.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. benthamdirect.comtandfonline.comopenmedicinalchemistryjournal.com These "green" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. tandfonline.com For the synthesis of indole derivatives, several green strategies have been explored.

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and simplified product purification. tandfonline.comtandfonline.com The use of alternative solvents, such as water or ionic liquids, is another key aspect of green chemistry. openmedicinalchemistryjournal.com Water is an economical and non-toxic solvent, and its use in reactions like the Friedel-Crafts acylation can make the process more sustainable. openmedicinalchemistryjournal.com Ionic liquids, with their low vapor pressure and potential for catalyst recycling, also offer significant advantages. mdpi.com

Furthermore, the use of solid acid catalysts or performing reactions under solvent-free and catalyst-free conditions, sometimes aided by visible light irradiation, represents another frontier in the green synthesis of indoles. openmedicinalchemistryjournal.comresearchgate.net These methods minimize the environmental impact associated with traditional synthetic protocols. researchgate.net

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is largely dictated by the functional groups present: the indole nucleus, the acetyl group, and the N-H proton. These sites allow for a variety of chemical transformations to produce a diverse range of derivatives.

Oxidation Reactions and Product Characterization

The oxidation of 3-acetylindoles can lead to various products depending on the oxidizing agent and reaction conditions. For example, the oxidation of 3-acetylindole (B1664109) with selenium dioxide or potassium permanganate (B83412) has been reported to yield 2-(1H-indol-3-yl)-2-oxoacetic acid. researchgate.net The indole ring itself can be susceptible to oxidation, and under certain conditions, oxidative cleavage of the C2-C3 bond can occur, a transformation that has biological relevance in the kynurenine (B1673888) pathway of tryptophan metabolism. caltech.edu Modern methods have also been developed for the oxidative fragmentation of oxindoles, derived from indoles, to generate structurally diverse heterocyclic scaffolds. caltech.edu

Characterization of the oxidation products would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to determine the new structural features, Infrared (IR) spectroscopy to identify changes in functional groups (e.g., the appearance of a carboxylic acid carbonyl), and Mass Spectrometry (MS) to confirm the molecular weight of the product.

Reduction Reactions and Product Characterization

The acetyl group of this compound is readily susceptible to reduction. The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) would be expected to reduce the ketone to the corresponding secondary alcohol, 1-(5-methyl-1H-indol-3-yl)ethanol. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially also reduce the indole ring under more forcing conditions, but selective reduction of the carbonyl group is generally achievable.

Another important reduction is the deoxygenation of the carbonyl group. For instance, the Wolff-Kishner or Clemmensen reduction could convert the acetyl group to an ethyl group, yielding 3-ethyl-5-methyl-1H-indole. Catalytic hydrogenation over a metal catalyst like Raney Nickel can also be employed for certain reductions. For example, the hydrogenation of 1-hydroxymethyl-3-acetylindole over Raney Ni in ethanol (B145695) gives 3-acetylindole in good yield. researchgate.net

Product characterization for reduction reactions would rely on similar spectroscopic methods. ¹H NMR would show the disappearance of the acetyl methyl singlet and the appearance of new signals corresponding to the reduced functional group (e.g., a CH-OH proton and a new methyl doublet for the alcohol, or an ethyl group pattern for the fully reduced product). IR spectroscopy would confirm the loss of the carbonyl absorption band.

Electrophilic Substitution Pathways on the Indole Nucleus

The indole ring is inherently rich in electrons, making it highly susceptible to electrophilic attack. The preferred site for this attack is typically the C3 position. However, in this compound, this position is already substituted with an electron-withdrawing acetyl group. This group deactivates the heterocyclic portion of the indole nucleus towards further electrophilic substitution, particularly at the C2 and C4 positions. Consequently, electrophiles are directed primarily to the C6 position of the benzene (B151609) ring, which is activated by the C5-methyl group and the indole nitrogen.

Studies on analogous 3-acetylindoles have demonstrated this regioselectivity. For instance, research on 3-acetyl-5-hydroxyindole revealed that while bromination occurs at the C6 position, a Mannich reaction surprisingly leads to substitution at the C4 position. wuxiapptec.com This highlights that the reaction conditions and the nature of the electrophile can overcome the typical deactivating effect of the C3-acetyl group to favor substitution at less common sites.

Further investigations into electrophilic substitutions of 1-substituted-3-acetyl-5-hydroxy-2-methylindoles have shown that reactions such as nitration and bromination tend to occur at the C4 and C6 positions. niscpr.res.in The Vilsmeier-Haack reaction, a classical method for formylating indoles at C3, can be adapted for 3-acetylindoles. pcbiochemres.comjk-sci.comwikipedia.org When 3-acetylindole phenylhydrazones are subjected to Vilsmeier-Haack conditions, they undergo cyclization to form pyrazole-4-carboxaldehydes, demonstrating a transformation that involves both the acetyl group and the indole nucleus. researchgate.net

Another important electrophilic substitution is the Mannich reaction, which introduces an aminomethyl group onto the indole ring. For 3-acetylindoles, this reaction often requires forcing conditions, but can proceed at the C2 or C4 positions, providing access to synthetically useful isogramine analogues. niscpr.res.inias.ac.inresearchgate.net

Table 1: Regioselectivity in Electrophilic Substitution of 3-Acetylindoles

Reaction Electrophile/Reagents Typical Position of Substitution Reference
Bromination Br₂ in Acetic Acid C6 wuxiapptec.comniscpr.res.in
Nitration Hydrated Ferric Nitrate C4, C6 niscpr.res.in
Mannich Reaction Formaldehyde, Secondary Amine C4 wuxiapptec.com
Vilsmeier-Haack POCl₃, DMF (on hydrazone) Cyclization at N1/C2 researchgate.net
Friedel-Crafts Acetylation Acetyl Chloride, AlCl₃ C6 niscpr.res.in

Transformations at the Ethanone (B97240) Moiety and Indole Nitrogen

The presence of both a reactive ketone and an acidic N-H group allows for a wide array of transformations at two distinct sites of the molecule.

Reactions at the Ethanone Moiety: The carbonyl group of the ethanone side chain is a hub for chemical modifications. It can undergo reduction to form the corresponding secondary alcohol, 1-(5-methyl-1H-indol-3-yl)ethanol. This transformation can be achieved using various reducing agents, such as sodium borohydride. The resulting alcohol can be a precursor for further synthetic elaborations.

Condensation reactions with amine derivatives are also common. For example, the ketone can react with hydroxylamine (B1172632) to form an oxime, or with hydrazines to yield hydrazones. These derivatives are valuable intermediates; for instance, the reaction of 3-acetylindole with various amines can lead to the formation of Schiff bases, which themselves can be starting points for further cyclization reactions. researchgate.net

Reactions at the Indole Nitrogen: The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a strong base, such as sodium hydride, to form an indolyl anion. This anion is a potent nucleophile and readily reacts with electrophiles. A common transformation is N-alkylation. For example, treatment with an alkyl halide like iodomethane (B122720) after deprotonation results in the formation of the N-methylated product, 1-(1,5-dimethyl-1H-indol-3-yl)ethanone. sigmaaldrich.com This modification can be crucial for altering the electronic properties and biological activity of the indole scaffold.

Table 2: Example Transformations of this compound

Reaction Type Reagents Product

Homologization and Related Reactions

Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH₂) unit, and related rearrangements are valuable synthetic strategies for modifying the ethanone side chain.

A significant related transformation is the Willgerodt-Kindler reaction . This reaction converts aryl alkyl ketones, such as this compound, into the corresponding terminal thioamide, which can then be hydrolyzed to a carboxylic acid amide or the carboxylic acid itself. wikipedia.orgsynarchive.comorganic-chemistry.org The reaction typically involves heating the ketone with elemental sulfur and a secondary amine, like morpholine. msu.eduresearchgate.net The net result is the migration of the carbonyl functional group to the terminal position of the alkyl chain, yielding (5-methyl-1H-indol-3-yl)acetamide or, after hydrolysis, (5-methyl-1H-indol-3-yl)acetic acid.

A more direct method for homologation is the Arndt-Eistert synthesis . youtube.comyoutube.com This multi-step procedure lengthens a carboxylic acid chain by one carbon. youtube.com To apply this to this compound, the ketone would first need to be converted to the corresponding carboxylic acid, (5-methyl-1H-indol-3-yl)acetic acid. This can be achieved via the aforementioned Willgerodt-Kindler reaction followed by hydrolysis, or through a haloform reaction. The resulting indole-3-acetic acid derivative can then be converted to its acid chloride, reacted with diazomethane (B1218177) to form a diazoketone, and finally subjected to a silver-catalyzed Wolff rearrangement in the presence of water to yield the homologated product, 2-(5-methyl-1H-indol-3-yl)propanoic acid. The synthesis of various indole-3-acetic acids is a well-established field, underscoring the feasibility of this pathway. orgsyn.orgnih.gov

Table 3: Homologation and Related Reaction Pathways

Reaction Name Starting Functionality Key Reagents Intermediate Product Final Product (after hydrolysis) Reference
Willgerodt-Kindler Aryl Methyl Ketone Sulfur (S₈), Morpholine Thioamide Carboxylic Acid Amide / Carboxylic Acid wikipedia.orgsynarchive.commsu.edu

Advanced Spectroscopic and Structural Elucidation of 1 5 Methyl 1h Indol 3 Yl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a powerful method for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 1-(5-Methyl-1H-indol-3-yl)ethanone, distinct signals corresponding to the different protons in the molecule are observed.

For the parent compound, 3-acetylindole (B1664109), the spectrum shows characteristic signals for the aromatic protons of the indole (B1671886) ring and the methyl protons of the acetyl group. chemicalbook.com The chemical shifts are influenced by the electron-withdrawing nature of the acetyl group and the electronic effects of the indole ring system. msu.edu

In a derivative, 1-methyl-3-(phenyl(2-phenyl-1H-indol-3-yl)methyl)-1H-indole, the ¹H NMR spectrum in CDCl₃ shows a singlet for the N-methyl protons at 3.55 ppm. rsc.org The aromatic protons appear in the range of 6.67-7.91 ppm, with the singlet at 7.91 ppm corresponding to one of the indole protons. rsc.org Another derivative, 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one, displays a methyl group signal at 3.19 ppm and an indolyl proton signal at 11.84 ppm in its ¹H NMR spectrum. mdpi.com

¹H NMR Data for this compound and Derivatives

Compound Proton Chemical Shift (ppm) Multiplicity J (Hz)
This compound CH₃ (acetyl) 2.51 s
CH₃ (indole) 2.37 s
Aromatic H 6.97-7.05 m
5-Chloro-3-methyl-1H-indole CH₃ 2.32 d 0.7
Aromatic H 7.01-7.91 m
5-Fluoro-3-methyl-1H-indole CH₃ 2.31 d 0.6
Aromatic H 6.95-7.89 m
6-Fluoro-3-methyl-1H-indole CH₃ 2.34 s
Aromatic H 6.91-7.88 m

s: singlet, d: doublet, m: multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it. youtube.comlibretexts.org

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the acetyl group typically appears at a downfield chemical shift (around 190-210 ppm) due to the strong deshielding effect of the oxygen atom. oregonstate.edu The carbons of the indole ring resonate in the aromatic region (approximately 100-150 ppm). oregonstate.edulibretexts.org

For instance, in a related compound, 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one, the carbonyl carbon signal is observed at 168.4 ppm, and the methyl carbon signal appears at 35.4 ppm. mdpi.com The ¹³C NMR spectrum of 3-methylindole (B30407) shows signals for the indole carbons in the range of 117.50 to 132.50 ppm. The chemical shifts in ¹³C NMR are a powerful tool for identifying the carbon framework and the presence of functional groups. libretexts.org

¹³C NMR Data for this compound and Derivatives in CDCl₃

Compound Carbon Chemical Shift (ppm)
This compound C=O ~192.0 (predicted)
Aromatic C 112.37-135.96
CH₃ (acetyl) ~27.0 (predicted)
CH₃ (indole) 16.67
5-Chloro-3-methyl-1H-indole Aromatic C 111.68-134.69
CH₃ 9.63
5-Fluoro-3-methyl-1H-indole Aromatic C 103.73-158.76
CH₃ 9.70
6-Fluoro-3-methyl-1H-indole Aromatic C 97.21-161.10
CH₃ 9.72

Two-dimensional (2D) NMR techniques are instrumental in establishing the complete and unambiguous assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure. columbia.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.educolumbia.edu This is a highly sensitive technique that allows for the definitive assignment of which proton is attached to which carbon. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.educolumbia.edu This is crucial for piecing together the molecular fragments identified by COSY and HSQC, allowing for the complete elucidation of the carbon skeleton and the placement of functional groups. nih.gov

For complex indole derivatives, the combination of these 2D NMR techniques is often essential to confirm the structure. For example, the structure of 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one was confirmed using ¹H, ¹³C, HMBC, HSQC, and COSY NMR spectroscopy. mdpi.com

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for functional group identification.

For this compound, the IR spectrum will show characteristic absorption bands for the N-H stretch of the indole ring, the C=O stretch of the ketone, C-H stretches of the aromatic and methyl groups, and C=C stretching vibrations of the aromatic ring. In a similar compound, 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one, characteristic IR bands were observed for the N-H group (3444 and 3159 cm⁻¹), the C=O bond (1635 cm⁻¹), and C=N/C=C double bonds (1573–1614 cm⁻¹). mdpi.com

FTIR spectroscopy is a modern advancement of traditional IR spectroscopy that offers higher resolution and sensitivity. The principles of functional group analysis remain the same. The FTIR spectra of indole derivatives are analyzed to identify key functional groups and to study intermolecular interactions such as hydrogen bonding. nih.govnih.gov For example, the N-H stretching frequency can provide information about hydrogen bonding, which can be intramolecular or intermolecular. nih.gov The integration of FTIR with computational methods can provide a deeper understanding of the vibrational modes of the molecule. nih.gov The application of FTIR has become a versatile analytical method for elucidating the molecular structure of organic compounds. researchgate.net

Characteristic IR/FTIR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H (indole) Stretching 3200-3500
C=O (ketone) Stretching 1680-1700
C-H (aromatic) Stretching 3000-3100
C-H (methyl) Stretching 2850-3000
C=C (aromatic) Stretching 1400-1600

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of organic compounds, providing essential information about their molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₁₂H₁₁NO. In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺•), which then undergoes a series of fragmentation events to yield smaller, characteristic ions. The analysis of these fragmentation patterns provides a roadmap to the molecule's structure.

The fragmentation of indole derivatives in EI-MS is often systematic and predictable. scirp.org The process typically begins with the ionization of the molecule, followed by the cleavage of the weakest bonds and the loss of stable neutral molecules or radicals. uni-saarland.de For compounds containing an acetyl group, a common fragmentation pathway involves the initial loss of a methyl radical (•CH₃) from the acetyl moiety. scirp.org This cleavage results in the formation of a stable acylium ion. Subsequently, this acylium ion can lose a molecule of carbon monoxide (CO).

Another characteristic fragmentation process for indole derivatives involves the cleavage of the indole ring itself. The loss of a neutral molecule of hydrogen cyanide (HCN) from the indole nucleus is a well-documented fragmentation pathway that is considered characteristic of the indole ring system. scirp.org

The mass spectrum of this compound is expected to show a prominent molecular ion peak. Based on the general fragmentation behavior of acetylated indoles, the key fragmentation pathways would include the loss of the acetyl's methyl group, followed by the elimination of carbon monoxide.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio)Ion/FragmentDescription
173[C₁₂H₁₁NO]⁺•Molecular Ion (M⁺•)
158[M - CH₃]⁺Loss of a methyl radical (•CH₃) from the acetyl group, forming an acylium ion.
130[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide (CO) from the acylium ion.
131[M - C₂H₂O]⁺Loss of ketene (B1206846) from the molecular ion.
103[C₇H₅N]⁺•Fragment resulting from further degradation of the indole ring.

For comparative purposes, the experimental GC-MS data for the related compound 1-(1-Methyl-1H-indol-3-yl)ethanone (C₁₁H₁₁NO) shows a similar pattern, confirming the characteristic loss of the acetyl's methyl group. nih.gov

Table 2: Experimental GC-MS Data for 1-(1-Methyl-1H-indol-3-yl)ethanone. nih.gov

m/z (Mass-to-Charge Ratio)Relative IntensityProposed Fragment
17346.20%Molecular Ion [M]⁺•
15899.99%[M - CH₃]⁺
1599.00%[M - CH₂]⁺• or [M - CH₃ + H]⁺
1308.40%[M - CH₃ - CO]⁺
7711.80%[C₆H₅]⁺ (Phenyl fragment)

Electronic Spectroscopy (UV-Vis) Studies

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable tool for investigating the electronic structure of molecules containing chromophores. The indole ring system in this compound is an excellent chromophore, exhibiting characteristic electronic transitions that are sensitive to substitution and solvent environment. thedelocalizedchemist.com

The UV absorption spectrum of indole itself is characterized by two main absorption bands, often referred to as the Lₐ and Lₑ states, arising from π → π* transitions. thedelocalizedchemist.com The Lₑ band typically appears at a shorter wavelength (around 220 nm) with high intensity, while the Lₐ band is found at longer wavelengths (around 270-290 nm) and is broader and more sensitive to the environment. mdpi.comacs.org

The position and intensity of these absorption bands are significantly influenced by the nature and position of substituents on the indole ring. core.ac.uk Electron-donating groups (EDG) and electron-withdrawing groups (EWG) can alter the energy gap between the ground and excited states, leading to shifts in the maximum absorption wavelength (λₘₐₓ). An electron-withdrawing group, such as the acetyl group at the 4-position of the indole ring, has been shown to shift the λₘₐₓ to the red (bathochromic shift) compared to unsubstituted indole. nih.gov Conversely, an electron-donating group like a methyl group generally causes a smaller shift.

In this compound, the presence of both an electron-donating methyl group at the C-5 position and a conjugating, electron-withdrawing acetyl group at the C-3 position will influence the electronic transitions. The acetyl group's conjugation with the indole π-system is expected to cause a bathochromic shift of the Lₐ band to wavelengths longer than that of simple indole.

Solvent polarity also plays a crucial role. In polar solvents, the Lₐ state is often stabilized more than the ground state, leading to a bathochromic shift compared to nonpolar solvents. thedelocalizedchemist.comcore.ac.uk This solvatochromic effect is a useful feature for probing the electronic properties of indole derivatives.

Table 3: UV Absorption Maxima (λₘₐₓ) for Indole and Selected Derivatives

CompoundSolventλₘₐₓ (nm)Reference
IndoleGas Phase~275 (Lₐ), ~220 (Lₑ) mdpi.com
IndoleEthanol (B145695)271, 278, 288 core.ac.uk
IndoleCyclohexane262, 272, 278, 287 core.ac.uk
4-Cyanoindole (EWG)Ethanol296 nih.gov
4-Methylindole (EDG)Ethanol275 nih.gov
Fused BN Indole II-292 acs.org

Given these trends, the UV-Vis spectrum of this compound in a polar solvent like ethanol is predicted to exhibit its main long-wavelength absorption band (Lₐ) at a significantly red-shifted value compared to unsubstituted indole, likely in the region of 290-310 nm, due to the strong conjugative effect of the 3-acetyl group.

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational investigation records for the compound this compound that match the detailed outline requested. While the methodologies outlined—such as Density Functional Theory (DFT), Ab Initio methods, Frontier Molecular Orbital (FMO) analysis, and Molecular Dynamics (MD) simulations—are standard computational techniques for chemical analysis, their direct application to this compound is not documented in the accessible literature.

General principles of these computational methods are well-established:

Quantum Chemical Calculations (DFT and Ab Initio): These methods are used to determine the optimized geometry and electronic properties of molecules. DFT, particularly with functionals like B3LYP, is a common approach for studying indole derivatives to predict bond lengths, angles, and electronic structures. Ab initio methods, while computationally more intensive, provide a high level of theory for calculating electronic properties.

Molecular Orbital Theory Analysis (FMO and Charge Distribution): FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand a molecule's reactivity. The HOMO-LUMO energy gap is a crucial parameter for assessing chemical stability. Charge distribution analyses, like Mulliken charges, help in understanding the electrostatic potential and reactive sites within a molecule.

Molecular Dynamics Simulations: MD simulations are employed to study the conformational landscape and dynamic behavior of a molecule over time, providing insights into its flexibility and interactions with its environment.

Although studies exist for similar indole-containing structures, the strict requirement to focus solely on this compound and to include specific data tables cannot be fulfilled without published research on this particular compound. Therefore, the detailed sections and subsections as requested cannot be populated with scientifically accurate and specific findings.

Theoretical and Computational Investigations of 1 5 Methyl 1h Indol 3 Yl Ethanone

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-3-ethanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. iupac.org These models are instrumental in predicting the activity of unsynthesized compounds and understanding the chemical-biological interactions at a molecular level. jocpr.com For indole (B1671886) derivatives, including those based on the indole-3-ethanone scaffold, QSAR studies have been employed to delinea te the key structural, electronic, and physicochemical properties that dictate their therapeutic effects.

In a typical QSAR study involving indole derivatives, a dataset of compounds with known biological activities (e.g., antimicrobial, antifungal, or anticancer) is used. researchgate.nettandfonline.com The three-dimensional structures of these molecules are optimized, often using density functional theory (DFT) calculations, and a wide array of molecular descriptors are calculated. tandfonline.comresearchgate.net These descriptors quantify various aspects of the molecule, including:

Lipophilic parameters: such as the partition coefficient (log P), which describes the compound's solubility characteristics.

Electronic parameters: such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges, which relate to the molecule's reactivity and interaction capabilities. nih.gov

Steric or topological parameters: which describe the size, shape, and connectivity of the molecule.

Multiple linear regression (MLR) is a common statistical method used to build the QSAR model, which takes the form of an equation correlating the biological activity with the most relevant descriptors. researchgate.netnih.gov The predictive power and robustness of the generated QSAR models are rigorously validated using various statistical metrics. nih.gov

For instance, a 3D-QSAR study on indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation, relevant to Alzheimer's disease, successfully identified key physicochemical features correlated with their anti-aggregating potency. nih.govmdpi.com The model highlighted the importance of specific structural modifications for enhanced activity. nih.govmdpi.com Another study on indoloacetamides as inhibitors of human isoprenylcysteine carboxyl methyltransferase (ICMT) revealed that good activity is largely determined by the properties of the substituent on the indole nitrogen, which should be a lipophilic residue of appropriate dimensions. nih.gov Conversely, the study indicated that the substituted phenyl ring attached to the indole should have limited size and lipophilicity. nih.gov

QSAR studies on indole derivatives with antimicrobial activity have shown that their efficacy can be dependent on a combination of electronic and steric factors. researchgate.netnih.gov For example, research on indole derivatives as agents against Candida albicans demonstrated a correlation between their antifungal activity and descriptors such as HATS3p, MATS5e, and RDF045. tandfonline.com

Interactive Data Table: Key Molecular Descriptors in QSAR Models of Indole Derivatives

Descriptor TypeDescriptor NameSignificance in QSAR Models
Lipophiliclog PInfluences membrane permeability and target accessibility.
ElectronicHOMO/LUMO EnergyRelates to the molecule's ability to donate or accept electrons in interactions.
ElectronicDipole MomentAffects polar interactions with the biological target. nih.gov
StericMolecular Weight/VolumeDetermines the fit of the molecule within the target's binding site.
TopologicalConnectivity IndicesDescribe the branching and connectivity of the molecular structure.

Molecular Docking Studies with Biological Targets

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.gov This technique is crucial for understanding the binding mode of potential drugs and for structure-based drug design. For 1-(5-Methyl-1H-indol-3-yl)ethanone and its derivatives, molecular docking studies can elucidate their interactions with the active sites of various biological targets, providing insights into their mechanism of action.

The process involves preparing the 3D structures of both the ligand and the receptor. The ligand is then placed in the binding site of the receptor, and its conformational space is explored to find the binding pose with the lowest energy, which corresponds to the most stable complex. The binding affinity is often expressed as a docking score, with more negative values indicating stronger binding.

Molecular docking studies have been conducted on a wide range of indole derivatives against various biological targets. For example, a study on novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives, which are structurally related to this compound, investigated their potential as tubulin polymerization inhibitors. rsc.orgresearchgate.net The docking results demonstrated that the most active compound could bind tightly to the colchicine (B1669291) site of tubulin, a key target in cancer therapy. rsc.orgresearchgate.net

In another study, indole derivatives were investigated as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication. nih.gov Docking simulations revealed the specific hydrogen bonding and hydrophobic interactions between the indole compounds and the amino acid residues in the active site of the protease. nih.gov Similarly, docking studies have been used to identify potential antimicrobial agents by examining the interactions of indole derivatives with essential bacterial or fungal enzymes. nih.gov For instance, the docking of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives with bacterial MurB enzyme provided insights into their antibacterial mechanism. nih.gov

The insights gained from these studies are invaluable for the lead optimization process, allowing for the rational design of new derivatives with improved binding affinity and biological activity.

Interactive Data Table: Examples of Molecular Docking Studies on Indole Derivatives

Indole Derivative ClassBiological TargetKey Interacting ResiduesReported Docking Score (kcal/mol)
1-methylindol-ethanone derivativesTubulin (colchicine site)Not specifiedNot specified rsc.orgresearchgate.net
Isatin and indole derivativesSARS-CoV 3CLproNot specifiedNot specified nih.gov
5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivativesBacterial MurBNot specifiedNot specified nih.gov
5-(Benzyloxy)-1-methyl-1H-indoleSqualene synthaseNot specified-8.6 jbcpm.com

Biological Activity and Mechanistic Insights of 1 5 Methyl 1h Indol 3 Yl Ethanone in Vitro Studies

Anti-Cancer Activity Investigations (In Vitro)

Indole (B1671886) derivatives have been extensively studied for their anti-cancer properties, demonstrating the ability to induce cell death and modulate multiple cellular signaling pathways. mdpi.comnih.gov

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Indole compounds are recognized as potent inducers of apoptosis. mdpi.comnih.gov Studies on various indole derivatives have shown their effectiveness in triggering this process in different cancer cell lines. For instance, a series of 3-methyl-2-phenyl-1H-indoles were synthesized and evaluated for their antiproliferative effects, with the most potent derivative shown to induce the apoptosis pathway. acs.orgacs.org Similarly, other indole derivatives have been found to induce apoptosis in HeLa cells through mechanisms such as cell cycle arrest and the activation of ROS production. mdpi.com The pro-apoptotic protein Bax, a member of the Bcl-2 gene family, is often upregulated by indole derivatives, leading to the release of cytochrome c and subsequent cell death. nih.gov

Cell Cycle Arrest Mechanisms via Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Numerous indole-based compounds have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.govnih.govnih.gov

The mechanism of action often involves the binding of the indole derivative to the colchicine-binding site on β-tubulin, which disrupts microtubule assembly. researchgate.netrsc.orgnih.gov This interference with microtubule dynamics prevents the formation of the mitotic spindle, halting cell division and ultimately leading to cell death. nih.gov For example, certain 1-methylindol derivatives have demonstrated potent tubulin polymerization inhibitory activity and caused cell cycle arrest in the G2/M phase in A549 lung cancer cells. rsc.org The structural features of these indole derivatives, such as specific substitutions on the indole ring, play a crucial role in their ability to interact with tubulin and exert their cytotoxic effects. researchgate.netnih.gov

Table 1: Effect of Indole Derivatives on Tubulin Polymerization and Cell Cycle

Compound ClassMechanismEffect on Cell CycleReference
1-Methylindol derivativesTubulin polymerization inhibitionG2/M phase arrest rsc.org
2-Phenylindole derivativesInhibition of tubulin polymerizationG2/M phase arrest nih.gov
3-Trifluoroacetyl substituted indolesInhibition of tubulin polymerization- researchgate.net
Pyrrolyldihydropyrazino[1,2-a]indoletrione analogueMicrotubule stabilizationG2/M phase arrest mdpi.com

Modulation of Key Signaling Pathways (e.g., NFκB/PI3/Akt/mTOR)

The PI3K/Akt/mTOR and NF-κB signaling pathways are critical regulators of cell growth, survival, and proliferation and are often dysregulated in cancer. nih.govmdpi.commdpi.com Indole compounds, including indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), have been shown to effectively modulate these pathways. mdpi.comnih.govnih.gov

These compounds can inhibit the phosphorylation and activation of Akt, a central kinase in the PI3K pathway, thereby disrupting downstream signaling. nih.govresearchgate.net This inhibition can lead to the suppression of mTOR, a key regulator of protein synthesis and cell growth. mdpi.com Furthermore, indole derivatives have been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation, cell survival, and angiogenesis. nih.govresearchgate.net The modulation of these interconnected signaling networks by indole compounds contributes significantly to their anticancer effects by reducing cell proliferation and promoting apoptosis. nih.govresearchgate.net

Enzyme Inhibition Profiles (e.g., Tyrosine Kinases, Topoisomerases, EGFR, Bcl-2, Mcl-1)

Indole derivatives have demonstrated the ability to inhibit a variety of enzymes that are crucial for cancer cell survival and proliferation. nrfhh.com

Tyrosine Kinases: These enzymes are key components of signaling pathways that control cell growth and differentiation. ed.ac.uk Certain indole-based compounds have been developed as potent tyrosine kinase inhibitors, targeting receptors like VEGFR and PDGFR, which are involved in angiogenesis. researchgate.net For example, Sunitinib, an oxindole-based multi-tyrosine kinase inhibitor, targets VEGFR, PDGFR, and c-Kit. researchgate.net The azaindole scaffold has also been utilized to design inhibitors for various kinases, including ALK, Aurora kinases, and c-Met. mdpi.com

Topoisomerases: These enzymes are essential for DNA replication and repair. Indole derivatives have been identified as inhibitors of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. acs.orgacs.orgnih.gov For instance, certain indole derivatives of ursolic acid have shown significant topoisomerase II inhibitory activity. nih.gov

EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers. Some indole-based 1,3,4-oxadiazoles have been designed and evaluated as EGFR inhibitors, with some compounds showing significant cytotoxic effects against various cancer cell lines. nih.gov

Bcl-2 Family Proteins: Anti-apoptotic proteins like Bcl-2 and Mcl-1 are key regulators of apoptosis. Indole derivatives can down-regulate the expression of these proteins, thereby promoting programmed cell death. For example, some derivatives block the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov

Antimicrobial Efficacy (In Vitro)

Beyond their anticancer properties, indole derivatives have also been investigated for their ability to combat microbial pathogens.

Antibacterial Activity Against Specific Pathogens (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Salmonella typhi)

Studies have shown that 5-methylindole (B121678), a derivative of indole, exhibits direct bactericidal activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov This includes significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. nih.gov The compound has also demonstrated the ability to kill antibiotic-tolerant persister cells of S. aureus. nih.gov

Furthermore, indole derivatives have been explored as inhibitors of LpxC, an essential enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria, which is a key virulence factor for pathogens like Salmonella typhi. nih.gov The inhibition of biofilm formation is another important antimicrobial strategy. Plant-derived indole compounds like 3-indolylacetonitrile have been shown to inhibit biofilm formation in E. coli O157:H7 and reduce the production of virulence factors in P. aeruginosa. nih.gov The combination of non-antimicrobial indoloquinoline derivatives with antibiotics like ciprofloxacin (B1669076) has also been shown to effectively attenuate biofilm formation in P. aeruginosa. mdpi.com

Table 2: Antibacterial Activity of Indole Derivatives

PathogenActivity of Indole DerivativeReference
Staphylococcus aureusBactericidal nih.gov
Bacillus subtilisNot specifically mentioned in the provided context
Pseudomonas aeruginosaBactericidal, Inhibition of virulence factors and biofilm formation nih.govnih.govmdpi.com
Escherichia coliBactericidal, Inhibition of biofilm formation nih.govnih.gov
Salmonella typhiPotential inhibition of LpxC nih.gov

Antifungal Activity and Tyrosinase Inhibition Mechanisms

Antifungal Activity:

Derivatives of 3-acetylindole (B1664109) have demonstrated notable antifungal properties against a range of pathogenic fungi. Research into 3-acylindole analogs has identified the 3-acetyl group as a crucial structural feature for antifungal activity. nih.gov In one study, various 3-acetylindole derivatives were synthesized and evaluated for their in-vitro antifungal efficacy against several fungal strains, including Candida albicans, Rhizopus oligosporus, Gibberella fuzikuroi, and Aspergillus niger. thepharmajournal.com Certain derivatives exhibited antifungal activity comparable or superior to the standard drug, fluconazole. thepharmajournal.com

Further studies on related structures, such as 3-indolyl-3-hydroxy oxindole (B195798) derivatives, have provided more insight. A compound with a similar 5-methylindole core, 3-hydroxy-3-(5-methyl-1H-indol-3-yl)indolin-2-one, was synthesized and showed activity against plant pathogenic fungi. mdpi.com This suggests that the 5-methyl-1H-indol-3-yl moiety is a promising pharmacophore for developing new antifungal agents. The primary mechanism for azole antifungals, a class to which some indole derivatives are compared, involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme critical for ergosterol (B1671047) biosynthesis in the fungal cell membrane. thepharmajournal.com

Tyrosinase Inhibition Mechanisms:

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.gov Its inhibition is a major focus in the development of agents for cosmetic skin whitening and for preventing browning in fruits and vegetables. researchgate.net While numerous natural and synthetic compounds, including those with indole-based structures, have been investigated as tyrosinase inhibitors, there is currently no specific data available on the direct inhibitory activity of 1-(5-Methyl-1H-indol-3-yl)ethanone against tyrosinase.

The mechanisms of known tyrosinase inhibitors are varied. Competitive inhibitors often chelate the copper ions in the enzyme's active site, preventing the substrate from binding. mdpi.com Non-competitive inhibitors bind to a site other than the active site, inducing conformational changes that inactivate the enzyme. mdpi.com Many heterocyclic compounds have been explored for their anti-tyrosinase potential, but specific in vitro studies on this compound are required to determine if it possesses such activity. unimi.it

Anti-inflammatory and Antioxidant Properties (In Vitro)

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. The inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Indole derivatives, most famously Indomethacin, are well-established COX inhibitors. nih.gov

Studies on novel indole derivatives continue to explore their potential as more selective and safer anti-inflammatory agents. For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity, with some compounds demonstrating selective inhibition of COX-2. nih.gov Molecular docking studies revealed that these compounds could bind effectively within the COX-2 active site. nih.gov Similarly, N-methylsulfonyl-indole derivatives have been investigated as dual COX/5-LOX inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective COX-1 inhibition. nih.gov Although direct enzymatic inhibition data for this compound is not available, the extensive research on structurally similar indole compounds suggests that it may possess COX-inhibitory properties.

Table 1: COX Inhibition by Related Indole Derivatives

Compound SeriesTarget EnzymeObserved EffectReference
2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivativesCOX-2Selective inhibition and significant anti-inflammatory activity. nih.gov
N-methylsulfonyl-indole derivativesCOX-2 / 5-LOXDual inhibitory activity with potential for improved safety profile. nih.gov

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolism. While they play roles in cell signaling, their overproduction leads to oxidative stress, damaging lipids, proteins, and DNA. Antioxidants mitigate this damage by scavenging free radicals. The indole structure is present in potent antioxidants, including the neurohormone melatonin (B1676174) and indole-3-propionic acid (IPA), a metabolite of tryptophan produced by gut microbiota. mdpi.com

IPA has been shown to be a highly effective free radical scavenger, protecting against oxidative damage to membrane lipids without exhibiting the pro-oxidant effects that some synthetic antioxidants do under certain conditions. mdpi.commdpi.com Studies using models of iron-induced oxidative damage have confirmed the protective effects of IPA. mdpi.com While direct studies on this compound are lacking, some compounds investigated for tyrosinase inhibition have also been found to possess strong ROS scavenging activities. mdpi.com Given the established antioxidant capacity of related indole compounds like IPA, it is plausible that this compound may also modulate ROS, though this requires experimental verification.

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in promoting inflammatory responses. It is implicated in the transition from acute to chronic inflammation and is a key player in various autoimmune diseases. mdpi.comnih.gov Consequently, inhibiting IL-6 production or its signaling pathway is a significant strategy for developing novel anti-inflammatory therapies. nih.gov

While various small molecules are being investigated for their ability to suppress IL-6, there is no specific research demonstrating that this compound directly inhibits IL-6 secretion. mdpi.comresearchgate.net However, the broader family of indole derivatives has shown complex immunomodulatory activities. For example, certain tryptophan metabolites can reduce IL-6 expression in specific cell models, and other indole derivatives like indole-3-methanol can modulate inflammatory pathways by upregulating different interleukins, such as IL-22. nih.govfrontiersin.org This indicates that indole-based compounds can influence cytokine networks, but the specific effect of this compound on IL-6 remains to be determined.

Neurobiological Modulations (In Vitro)

The central nervous system (CNS) is a common target for indole-containing compounds. The endogenous cannabinoids, which are derivatives of arachidonic acid, act on cannabinoid receptors (CB1 and CB2) to modulate neurotransmitter release. nih.gov The CB1 receptor is highly expressed in the CNS and its activation typically inhibits the release of neurotransmitters like acetylcholine (B1216132). nih.govnih.gov

Several synthetic indole derivatives have been identified as ligands for cannabinoid receptors. lumirlab.com For example, cannabinoid agonists have been shown to inhibit acetylcholine release from hippocampal and cortical synaptosomes, a direct action on synaptic terminals that is mediated by CB1 receptors. nih.gov The structural similarities between known cannabinoid ligands and indole derivatives suggest a potential for interaction. While no direct binding or functional assay data is available for this compound on neurotransmitter systems, its indole core makes the endocannabinoid system a plausible, yet unproven, target for its potential neurobiological effects. Further research, including receptor binding and neurotransmitter release assays, is necessary to explore this possibility.

Table 2: Potential Neurobiological Activity of Indole Derivatives

Compound ClassPotential TargetObserved In Vitro EffectReference
Cannabinoid Agonists (including some indole derivatives)Cannabinoid Receptor 1 (CB1)Inhibition of acetylcholine release in hippocampus and cortex. nih.gov
Indole-2-carboxamidesCannabinoid Receptor 1 (CB1)Potent allosteric modulation. mdpi.com

Mechanisms of Oxidative Stress Reduction in Neurodegenerative Contexts

Extensive literature searches for in vitro studies specifically investigating the mechanisms of oxidative stress reduction by this compound in neurodegenerative contexts did not yield specific results. While indole-based compounds, in general, have been explored for their neuroprotective and antioxidant properties, research directly implicating this compound in these mechanisms is not publicly available at this time. Studies on other indole derivatives suggest that potential mechanisms could involve the scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant pathways, but this remains speculative for the specific compound . nih.govnih.gov

Other Investigated Biological Activities (In Vitro)

Direct in vitro studies on the anti-HIV activity of this compound are not available in the reviewed scientific literature. However, research into structurally related compounds, specifically N-arylsulfonyl-3-acetylindoles, provides insight into the potential of the 3-acetylindole scaffold as a pharmacophore for anti-HIV agents. researchgate.netnih.gov

A study involving the synthesis and in vitro evaluation of a series of N-arylsulfonyl-3-acetylindole analogs demonstrated that the presence of an acetyl group at the 3-position of the indole ring could lead to potent anti-HIV-1 activity. nih.gov Notably, derivatives containing a methyl group on the indole ring, albeit at the 6-position rather than the 5-position, exhibited significant inhibitory effects on HIV-1 replication. nih.gov

Two compounds from this study, N-phenylsulfonyl-3-acetyl-6-methylindole and N-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole, showed the most potent anti-HIV-1 activity against the HIV-1IIIB strain in C8166 cells. nih.gov The key findings for these related compounds are summarized in the table below.

CompoundEC₅₀ (µg/mL)CC₅₀ (µg/mL)TI (Therapeutic Index)
N-phenylsulfonyl-3-acetyl-6-methylindole (2j)0.36>200>555.55
N-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole (2n)0.13102.94791.85
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; TI: Therapeutic Index (CC₅₀/EC₅₀). Data from a study on N-arylsulfonyl-3-acetylindoles. nih.gov

These findings suggest that the 3-acetylindole moiety is a promising structural motif for the development of novel anti-HIV-1 inhibitors. researchgate.netnih.gov However, it is crucial to emphasize that this data is for N-arylsulfonyl derivatives of 3-acetyl-6-methylindole, and not for this compound itself. Further research is required to determine if this compound possesses similar anti-HIV activity.

A comprehensive search of scientific databases did not reveal any in vitro studies specifically investigating the inhibitory effect of this compound on nitric oxide (NO) production. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a key feature of the inflammatory response, and its inhibition is a target for anti-inflammatory drug development. nih.govnih.govmdpi.com While various natural and synthetic compounds, including some indole derivatives, have been evaluated for their ability to inhibit NO production in cell models such as lipopolysaccharide (LPS)-stimulated macrophages, specific data for this compound is currently unavailable. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 5 Methyl 1h Indol 3 Yl Ethanone Derivatives

Impact of Indole (B1671886) Ring Substitutions on Bioactivity and Receptor Affinity

Substitutions on the indole nucleus of 1-(5-methyl-1H-indol-3-yl)ethanone derivatives are a critical determinant of their biological activity and how they bind to receptors. The position, number, and nature of these substituents can dramatically alter potency and selectivity.

In the context of anticancer activity, a structure-activity relationship study of indole-chalcone derivatives against oxaliplatin-resistant metastatic colorectal cancer cells demonstrated the profound impact of indole ring substitutions. acs.org While the parent compound contained a fluorine at the 6-position, the introduction of a methyl group at various positions was explored. A methyl group at the 4-position (compound 10) led to low cytotoxicity, whereas methyl groups at the 5- and 6-positions (compounds 11 and 12) showed comparable and improved activity. acs.org Notably, a methyl group at the 7-position (compound 13) yielded the most potent compound in that particular series. acs.org Furthermore, replacing the methyl with a fluoro group at the 5- and 6-positions resulted in compounds with very high activity. acs.org

Data sourced from a study on metastatic colorectal cancer cells resistant to oxaliplatin. acs.org

The development of high-affinity antagonists for the 5-HT3 receptor also illustrates the influence of indole ring modifications. Annelation, the fusion of an additional ring to the indole structure, was found to create a favorable hydrophobic area for interaction with the 5-HT3 receptor site, leading to a significant increase in binding affinity and potency compared to non-annelated reference compounds. nih.gov Quantitative structure-activity relationship (QSAR) studies on various indole derivatives, including those with substitutions at the 5-position, further confirm that modifications to the indole ring are key to modulating bioactivity against targets like Pim1 kinase and histone lysine (B10760008) methyl transferase. eurjchem.com

Role of the Ethanone (B97240) Moiety in Biological Interactions

The ethanone (or acetyl) group at the C3 position of the indole ring is a crucial functional group that governs the biological interactions of these derivatives. Its carbonyl component is a key pharmacophoric feature, often participating in essential binding events with biological targets.

The ethanone moiety is a common feature in many biologically active indole compounds. researchgate.net For instance, in a series of high-affinity 5-HT3 receptor antagonists, a coplanar carbonyl group, as found in the ethanone moiety, was identified as a necessary component of the chemical template for effective binding. nih.gov This suggests that the oxygen atom of the ethanone group likely acts as a hydrogen bond acceptor, a critical interaction for anchoring the ligand within the receptor's binding site.

Modifications to the ethanone group can elucidate its role. In the development of antibacterial agents, the ethanone's carbonyl oxygen was converted into an O-benzyl oxime ether. nih.gov The resulting compounds demonstrated potent activity against drug-resistant S. aureus strains, indicating that while the carbonyl oxygen itself can be modified, the presence of a functional group at this position capable of specific interactions is vital for bioactivity. nih.gov

Influence of Substituent Electronic and Steric Effects on Pharmacological Profiles

Studies on HIV-1 fusion inhibitors have deliberately varied substituents to probe the effects of shape, charge, and hydrophobic surface area. nih.gov This approach helps to confirm that the observed interactions are specific and not due to general, non-specific effects. nih.gov For example, the introduction of fluoroalkyl groups, which are strongly electron-withdrawing, has been shown to be essential for certain synthetic transformations leading to diindolylmethanes, underscoring the impact of electronic effects on reactivity and, by extension, potential biological interactions. nih.gov

Quantitative structure-activity relationship (QSAR) modeling is a powerful tool for dissecting these effects. QSAR studies on 5-methyl-1H-indole derivatives have successfully correlated molecular descriptors—which numerically represent electronic and steric properties—with anti-tubercular activity. nih.govmui.ac.ir These models demonstrate a linear relationship between the principal components derived from these descriptors and the inhibitory activity of the molecules. nih.gov Similarly, QSAR and molecular docking studies on 3,5-disubstituted indole derivatives as Pim1 kinase inhibitors highlighted the importance of Pi-Alkyl interactions, which are governed by both steric and electronic factors, for enhancing the binding of the ligand to a hydrophobic pocket on the target receptor. These computational approaches provide valuable insights into how to fine-tune the electronic and steric properties of substituents to optimize pharmacological activity. eurjchem.com

Comparative Analysis with Related Indole-3-ethanone and Other Indole Derivatives

Comparing this compound derivatives to other related indole structures provides a broader understanding of their structure-activity relationships.

Within the same class of compounds, small changes can lead to significant differences in activity. For example, a comparative analysis of indole-chalcones showed that a methyl group at the 7-position of the indole ring conferred greater cytotoxicity against cancer cells than methyl groups at the 4-, 5-, or 6-positions. acs.org Similarly, comparing linkage isomers of bis-indoles revealed that the spatial arrangement of the indole units is critical for antiviral activity, with 6-6' linkage being superior to 5-6', 6-5', or 5-5' linkages. nih.gov

When compared to the unsubstituted parent compound, 1-(1H-indol-3-yl)ethanone, the introduction of a methyl group at the 5-position, as in the title compound, can alter properties like lipophilicity and metabolic stability. Further substitution, for instance, adding an ethyl group to the indole nitrogen to create 1-(1-ethyl-1H-indol-3-yl)ethanone, enhances lipophilicity and can improve binding to macromolecular targets by reducing crystallinity.

The indole scaffold is found in a vast array of natural products and synthetic drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. eurekaselect.comresearchgate.netrsc.org For example, while this compound derivatives have been explored for their anticancer properties, other indole derivatives like (E)-alpha-[(1H-indol-3-yl)methylene]benzeneacetic acids have been developed as endothelin receptor ligands. acs.orgnih.gov The core indole-3-ethanone structure is a privileged scaffold, but its activity is highly dependent on the specific substitution patterns, which differentiate its pharmacological profile from other classes of indole derivatives such as the psychoactive ibogaine (B1199331) or the anti-tubercular indole-2,3-diones. nih.govwikipedia.org This comparative context is essential for rational drug design, allowing researchers to leverage the vast chemical space of indole derivatives to develop novel therapeutic agents. researchgate.net

Applications and Future Perspectives in Academic Research

Role as a Privileged Scaffold in Drug Discovery and Development

The indole (B1671886) ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. The 3-acetyl-5-methylindole framework, a key feature of 1-(5-Methyl-1H-indol-3-yl)ethanone, serves as a valuable starting point for the development of new therapeutic agents. This is attributed to its structural resemblance to the amino acid tryptophan, allowing it to interact with various enzymes and receptors.

Lead Compound Identification and Optimization

This compound is an attractive template for lead compound identification and optimization in drug discovery programs. nih.govresearchgate.net The process of lead optimization involves modifying the structure of a biologically active lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. nih.govresearchgate.net

Derivatives of 3-acetylindole (B1664109) have been instrumental in the discovery of potent inhibitors for various therapeutic targets. For instance, derivatives of the closely related 1-(1H-indol-1-yl)ethanone have been optimized to act as inhibitors of the CBP/EP300 bromodomain, which is a target for castration-resistant prostate cancer. Through structural optimization, a lead compound was identified that showed significant potency and selectivity.

In another example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed and synthesized as tubulin polymerization inhibitors. One of the compounds from this series demonstrated potent antiproliferative activities against several cancer cell lines. The indole moiety plays a crucial role in the biological activity of these compounds.

The 5-methyl group on the indole ring of this compound can be strategically utilized in lead optimization. It can influence the compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the methyl group can establish favorable van der Waals interactions within the binding pocket of a target protein, thereby enhancing binding affinity and potency.

Development of Novel Therapeutic Agents Addressing Drug Resistance

The emergence of drug-resistant pathogens and cancer cells is a major global health challenge, necessitating the development of novel therapeutic agents with new mechanisms of action. The this compound scaffold is being explored for the development of such agents.

A notable area of research is the synthesis of indole derivatives to combat multidrug-resistant bacteria. For example, (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives have been synthesized and evaluated for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). nih.gov Several of these compounds exhibited potent activity against these drug-resistant strains, highlighting the potential of the indole-3-ethanone core in developing new antibiotics. nih.gov The research also revealed that some of these derivatives could inhibit biofilm formation, a key virulence factor in many chronic infections. nih.gov

Furthermore, 3-substituted-1H-imidazol-5-yl-1H-indoles have been identified as a new structural scaffold for investigation as anti-MRSA agents. nih.gov This underscores the versatility of the indole framework in generating compounds that can overcome existing resistance mechanisms.

Utility in Complex Organic Synthesis

Beyond its direct applications in medicinal chemistry, this compound is a valuable building block in organic synthesis, providing access to a wide array of more complex molecular architectures. The reactivity of both the indole ring and the acetyl group can be harnessed to construct diverse heterocyclic systems.

Building Block for Diverse Heterocyclic Compounds

The 3-acetyl group of this compound is a versatile functional handle that can participate in a variety of chemical transformations to generate a range of heterocyclic compounds. These transformations often involve condensation reactions with binucleophilic reagents.

For instance, 3-acetylindoles can react with hydrazines to form pyrazoles, a class of five-membered heterocyclic compounds with a broad spectrum of pharmacological activities. researchgate.netorganic-chemistry.orgyoutube.comnih.govminia.edu.eg Similarly, reaction with amidines can lead to the formation of pyrimidines, another important class of nitrogen-containing heterocycles. youtube.com The reaction of 3-acetylindoles with various reagents can also yield pyridazines, oxadiazoles, and other fused heterocyclic systems. minia.edu.egnih.govorganic-chemistry.orgnih.gov

A specific example is the synthesis of 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one from an indole-containing precursor, demonstrating the utility of the indole scaffold in constructing medium-sized heterocyclic rings with potential as drug precursors. mdpi.com The ability to readily access such a diversity of heterocyclic structures from a common starting material like this compound makes it a highly valuable tool for synthetic chemists. nih.govresearchgate.net

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The synthetic versatility of this compound extends to its use as a precursor for more advanced intermediates in the pharmaceutical and agrochemical industries. The indole nucleus is a common feature in many marketed drugs and agrochemicals. nih.govresearchgate.net

In the pharmaceutical sector, derivatives of 3-acetylindole can be elaborated into complex natural products and their analogs, such as (5-indole)oxazole alkaloids, β-carboline alkaloids, and bis-indole alkaloids. nih.govresearchgate.net These classes of compounds are known for their potent biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.net

In the agrochemical field, indole derivatives have shown promise as herbicides. wikipedia.org For example, certain indole-3-carboxylic acid derivatives have been developed as potential inhibitors of transport inhibitor response 1, a key protein in plant hormone signaling. nih.gov The structural features of this compound make it a suitable starting point for the synthesis of such agrochemical agents. Additionally, indole-3-acetic acid, a related indole derivative, is a well-known plant hormone, and its microbial production plays a significant role in plant growth and defense, suggesting further avenues for the application of indole compounds in agriculture. nih.gov

Emerging Research Avenues and Interdisciplinary Applications

The research landscape for this compound and its analogs is continuously evolving, with new applications emerging at the interface of chemistry, biology, and materials science.

One promising area is the development of chemical probes for studying biological systems. The reactivity of the acetyl group and the inherent fluorescence of the indole scaffold can be exploited to design molecules that can be used to label and visualize specific proteins or cellular structures. Such probes are invaluable tools in chemical biology for elucidating complex biological processes.

In the realm of materials science, the indole ring's electronic properties and ability to participate in hydrogen bonding make it an interesting component for the design of novel organic materials. Derivatives of this compound could potentially be incorporated into polymers or organic frameworks to create materials with tailored electronic, optical, or self-assembly properties.

Furthermore, the role of indole compounds as signaling molecules in microbial communities is an active area of research. nih.gov Understanding how compounds like this compound might influence microbial behavior could have implications for managing microbial biofilms in industrial and medical settings. The exploration of these interdisciplinary applications is expected to uncover new and exciting opportunities for this versatile chemical compound.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(5-Methyl-1H-indol-3-yl)ethanone?

The synthesis of this compound typically involves Friedel-Crafts acylation of 5-methylindole with acetyl chloride or acetic anhydride under acidic conditions. Key steps include:

  • Substrate Preparation : 5-Methylindole is dissolved in a solvent like dichloromethane or nitrobenzene.
  • Catalyst Selection : Lewis acids such as AlCl₃ or BF₃·Et₂O are used to activate the acetylating agent.
  • Reaction Optimization : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 indole:acetylating agent) are critical to minimize side reactions like over-acylation or polymerization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Mass Spectrometry (MS) : A molecular ion peak at m/z 173.1 (C₁₁H₁₁NO⁺) confirms the molecular weight. Fragmentation patterns (e.g., loss of CH₃CO group at m/z 130) align with the acetylated indole structure .
  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 2.6 (s, 3H, COCH₃), δ 7.1–7.8 (m, aromatic protons), and δ 11.2 (s, 1H, NH indole).
    • ¹³C NMR : Peaks at δ 28.5 (COCH₃), δ 115–135 (aromatic carbons), and δ 198.2 (ketone carbonyl) .
  • IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Toxicity data (e.g., LD₅₀ > 2000 mg/kg in rodents) suggest moderate hazard .

Advanced Research Questions

Q. How does substituent position (e.g., 5-methyl group) influence the compound’s electronic properties and reactivity?

The 5-methyl group on the indole ring enhances electron density at the C3 position (site of acetylation) via inductive effects, increasing electrophilic substitution efficiency. Computational studies (DFT calculations) show:

  • HOMO-LUMO Gap : Reduced by 0.3 eV compared to unsubstituted indole derivatives, indicating higher reactivity.
  • Electrostatic Potential Maps : Increased electron density at C3 facilitates nucleophilic attack during derivatization .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., cell lines, incubation time).
  • Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes to identify confounding factors in in vivo studies.
  • Structural Analog Comparison : Compare with 3-acetylindole derivatives (e.g., 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone) to isolate substituent-specific effects .

Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET Prediction : Software like SwissADME calculates key parameters:
    • Lipophilicity (XLogP) : ~1.8, indicating moderate membrane permeability.
    • Polar Surface Area (PSA) : ~40 Ų, suggesting moderate blood-brain barrier penetration.
    • CYP Inhibition : High affinity for CYP3A4 (Ki = 5.2 µM) .
  • Toxicity Risk : QSAR models flag potential hepatotoxicity (e.g., structural alerts for quinone formation) .

Q. How can HPLC methods be optimized for quantifying this compound in complex matrices?

  • Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid.
  • Detection : UV at 254 nm (ε = 12,000 M⁻¹cm⁻¹).
  • Validation : Linearity (R² > 0.99) across 0.1–100 µg/mL; LOD = 0.05 µg/mL .

Tables of Key Data

Q. Table 1. Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO
Molecular Weight173.22 g/mol
XLogP1.8
Hydrogen Bond Donors1 (N-H)
Topological Polar Surface Area40.5 Ų

Q. Table 2. Synthetic Yield Optimization

CatalystSolventTemperature (°C)Yield (%)
AlCl₃CH₂Cl₂072
BF₃·Et₂ONitrobenzene2588
ZnCl₂Toluene1065

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.